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Introduction
The CREB-binding protein (CBP) and its paralog p300 are transcriptional coactivators that play

a crucial role in regulating gene expression by acetylating histones and other proteins. Their

dysregulation is implicated in various diseases, including cancer, making them attractive

therapeutic targets. Targeted protein degradation using Proteolysis Targeting Chimeras

(PROTACs) has emerged as a powerful strategy to eliminate pathogenic proteins.

This document provides detailed application notes and protocols for the use of XYD190, a

potent and orally active PROTAC degrader of CBP/p300. XYD190 is synthesized using the

linker Boc-NHCH2-Ph-Py-NH2 to connect a CBP/p300 ligand and an E3 ligase-recruiting

moiety. These notes are intended to guide researchers in the effective use of XYD190 for

studying CBP/p300 biology and for potential therapeutic development.

Mechanism of Action
XYD190 functions as a classic PROTAC. It is a heterobifunctional molecule that simultaneously

binds to the bromodomain of CBP/p300 and an E3 ubiquitin ligase, such as Cereblon (CRBN).

This binding induces the formation of a ternary complex, bringing CBP/p300 into close

proximity with the E3 ligase. The E3 ligase then polyubiquitinates CBP/p300, marking it for

degradation by the 26S proteasome. This catalytic process leads to the efficient and sustained

depletion of CBP/p300 proteins within the cell.
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Figure 1: Mechanism of Action of XYD190.

Quantitative Data Summary
The following tables summarize the reported quantitative data for the CBP/p300 degrader

XYD190.

Table 1: In Vitro Activity of XYD190
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Parameter Target Value Reference

IC50
CBP/p300

Bromodomain
483.7 nM [1]

Table 2: Anti-proliferative Activity of XYD190 in Cancer Cell Lines

Cell Line Cancer Type IC50
Incubation
Time

Reference

MV4;11
Acute Myeloid

Leukemia (AML)
1.8 nM 96 h [1]

MOLM-13
Acute Myeloid

Leukemia (AML)
26.9 nM 72 h [1]

MOLM-16
Acute Myeloid

Leukemia (AML)
4.6 nM 96 h [1]

Table 3: In Vivo Antitumor Activity of XYD190

Xenograft Model Dosing Outcome Reference

MV4;11
5 mg/kg, p.o., every

other day for 2 weeks

Tumor Growth

Inhibition (TGI) of 88%
[1]

Table 4: Degradation Parameters of XYD190
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Cell Line Parameter Value
Incubation
Time

Reference

MV4;11 DC50 To be determined 6 h

MV4;11 Dmax To be determined 6 h

MOLM-13 DC50 To be determined 6 h

MOLM-13 Dmax To be determined 6 h

MOLM-16 DC50 To be determined 6 h

MOLM-16 Dmax To be determined 6 h

Note: DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation)

values are key parameters for characterizing PROTACs. While XYD190 is reported to induce

CBP and p300 degradation, specific DC50 and Dmax values were not available in the reviewed

literature and should be determined experimentally.

Experimental Protocols
Protocol 1: Synthesis of XYD190
While a detailed, step-by-step synthesis protocol for XYD190 is not publicly available, the

general strategy for synthesizing this PROTAC involves a convergent approach. This typically

includes the synthesis of three key building blocks: the CBP/p300 ligand, the E3 ligase ligand

(e.g., a thalidomide derivative for CRBN), and the linker, Boc-NHCH2-Ph-Py-NH2. The final

steps involve the coupling of these components.
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Figure 2: General Synthesis Strategy for XYD190.

General Steps:

Synthesis of the CBP/p300 Ligand: Synthesize or procure a suitable CBP/p300

bromodomain ligand with a functional group for linker attachment.

Synthesis of the Linker-E3 Ligase Conjugate: The linker, Boc-NHCH2-Ph-Py-NH2, is

coupled to the E3 ligase ligand. This may involve deprotection of the Boc group followed by

an amidation or other suitable coupling reaction.

Final Coupling: The CBP/p300 ligand is then coupled to the linker-E3 ligase conjugate to

yield the final PROTAC molecule, XYD190.

Note: Purification and characterization by techniques such as HPLC, NMR, and mass

spectrometry are crucial at each step to ensure the identity and purity of the synthesized

compounds.

Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol is to assess the effect of XYD190 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines (e.g., MV4;11, MOLM-13, MOLM-16)

Complete cell culture medium

XYD190 (dissolved in DMSO)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

Prepare serial dilutions of XYD190 in complete medium. The final DMSO concentration

should be less than 0.1%.

Add 100 µL of the XYD190 dilutions to the respective wells. Include a vehicle control

(DMSO) and a blank (medium only).

Incubate the plate for the desired time (e.g., 72 or 96 hours).

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve

the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Western Blot for CBP/p300 Degradation
This protocol is to determine the extent of CBP and p300 protein degradation induced by

XYD190.

Materials:

Cancer cell lines

XYD190 (dissolved in DMSO)

6-well plates
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti-β-actin as a loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and allow them to attach overnight.

Treat the cells with various concentrations of XYD190 for a specified time (e.g., 6, 12, 24

hours). Include a vehicle control (DMSO).

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Determine the protein concentration of the lysates using the BCA assay.

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against CBP, p300, and a loading control

overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Quantify the band intensities to determine the percentage of protein degradation relative to

the vehicle control.

Signaling Pathways
CBP and p300 are key nodes in various signaling pathways, primarily acting as transcriptional

coactivators. They are recruited to gene promoters by transcription factors to acetylate

histones, leading to chromatin relaxation and gene expression. The degradation of CBP/p300

by XYD190 is expected to downregulate the expression of genes involved in cell proliferation

and survival, contributing to its anti-cancer effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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